molecular formula C14H23NO B12795745 Triethylamine, 2-(phenethyloxy)- CAS No. 27021-42-7

Triethylamine, 2-(phenethyloxy)-

Cat. No.: B12795745
CAS No.: 27021-42-7
M. Wt: 221.34 g/mol
InChI Key: WJACKTOYQPAUMX-UHFFFAOYSA-N
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Description

Triethylamine, 2-(phenethyloxy)-, is a tertiary amine derivative featuring a phenethyloxy substituent at the second position of the triethylamine core. This compound combines the basicity and nucleophilic properties of triethylamine with the aromatic and hydrophobic characteristics imparted by the phenethyloxy group.

The phenethyloxy moiety may enhance solubility in organic solvents and influence receptor-binding interactions in medicinal chemistry contexts . Its synthesis likely involves alkylation or condensation reactions, analogous to methods employing triethylamine as a base or chlorine acceptor in the preparation of imidazole-containing azines or piperazine-linked naphthalimides .

Properties

CAS No.

27021-42-7

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenylethoxy)ethanamine

InChI

InChI=1S/C14H23NO/c1-3-15(4-2)11-13-16-12-10-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

WJACKTOYQPAUMX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylamine, 2-(phenethyloxy)- typically involves the alkylation of phenethyloxy compounds with triethylamine. One common method is the reaction of phenethyloxy chloride with triethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of Triethylamine, 2-(phenethyloxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Triethylamine, 2-(phenethyloxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the triethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of phenethyloxy ketones or aldehydes.

    Reduction: Production of phenethyloxy alcohols.

    Substitution: Generation of substituted phenethyloxy derivatives.

Scientific Research Applications

Triethylamine, 2-(phenethyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Triethylamine, 2-(phenethyloxy)- involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form complexes with metal ions, which can influence its reactivity and applications in catalysis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Triethylamine Derivatives
Compound Core Structure Substituent(s) Key Properties
Triethylamine N(CH₂CH₃)₃ None High basicity, polar solvent solubility
Triethylamine, 2-(phenethyloxy)- N(CH₂CH₃)₂(OCH₂C₆H₅) Phenethyloxy group Enhanced hydrophobicity, potential receptor affinity
Tributylamine N(CH₂CH₂CH₂CH₃)₃ Three butyl chains Lower polarity, higher molecular weight
2-(Benzoimidazol-2-yl)ethylamine NH₂CH₂CH₂(C₇H₅N₂) Benzoimidazole ring Bioactivity in leishmanicidal assays

Physicochemical Properties

Table 2: Physical Properties of Triethylamine and Analogous Compounds
Compound Boiling Point (°C) Density (g/cm³) Solubility in Water
Triethylamine 89–90 0.726 Partially miscible
Tributylamine 216–217 0.777 Insoluble
2-Phenethylamine 197–200 0.962 Slightly soluble
Triethylamine, 2-(phenethyloxy)-* ~250 (estimated) ~0.95 (estimated) Low (inferred from substituent)

*Estimated based on structural analogs.

  • Key Observations :
    • The phenethyloxy group likely increases molecular weight and boiling point compared to triethylamine, similar to tributylamine.
    • Reduced water solubility is expected due to the hydrophobic aromatic substituent, contrasting with triethylamine’s partial miscibility .
Medicinal Chemistry
  • Triethylamine, 2-(phenethyloxy)-: Potential applications in drug design due to its amine functionality and aromatic group, which are common in receptor-targeting molecules (e.g., serotonin analogs) .

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